(R)-(+)-1-Phenylethyl isocyanate

Catalog No.
S1493598
CAS No.
33375-06-3
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-Phenylethyl isocyanate

CAS Number

33375-06-3

Product Name

(R)-(+)-1-Phenylethyl isocyanate

IUPAC Name

[(1R)-1-isocyanatoethyl]benzene

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1

InChI Key

JJSCUXAFAJEQGB-MRVPVSSYSA-N

SMILES

CC(C1=CC=CC=C1)N=C=O

Synonyms

(R)-(1-Isocyanatoethyl)-benzene; (+)-(R)-α-Phenethyl Isocyanate; (+)-1-Phenylethyl Isocyanate; (+)-α-Methylbenzyl Isocyanate; (+)-α-Phenylethyl Isocyanate; (R)-(+)-1-Phenethyl Isocyanate; (R)-(+)-Alpha-methylbenzyl Isocyanate; (R)-(+)-α-Methylbenzyl

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C=O

The exact mass of the compound (R)-(+)-1-Phenylethyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-1-Phenylethyl isocyanate is a chiral organic compound featuring an isocyanate functional group attached to a chiral phenylethyl backbone. It is primarily utilized as a chiral derivatizing agent in analytical chemistry, particularly for the determination of enantiomeric purity and absolute configuration of alcohols, amines, and thiols. Its high reactivity towards nucleophiles allows for the formation of stable diastereomeric urea or carbamate derivatives, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. This compound is valued for its role in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals and agrochemicals.

Substituting (R)-(+)-1-Phenylethyl isocyanate with its (S)-enantiomer, the racemic mixture, or other achiral isocyanates is not feasible for its primary applications. The specific 'R' configuration is essential for creating a pair of diastereomers with distinct physicochemical properties when reacted with a chiral analyte. Using the (S)-enantiomer would yield a different set of diastereomers, potentially with poorer separation characteristics, while the racemic mixture would result in a complex mixture of four diastereomers, complicating analysis. Achiral isocyanates, such as phenyl isocyanate, would not form diastereomers at all, making the determination of enantiomeric excess impossible. Therefore, the specific stereochemistry of (R)-(+)-1-Phenylethyl isocyanate is non-negotiable for reliable chiral separations.

High Optical Purity for Accurate Chiral Derivatization

Commercially available (R)-(+)-1-Phenylethyl isocyanate often possesses a high degree of optical purity, with an enantiomeric excess (ee) of 96% or greater. This high purity is critical for accurate determination of the enantiomeric composition of other chiral molecules, as the presence of the (S)-enantiomer would introduce errors in the calculated ee of the analyte.

Evidence DimensionOptical Purity (enantiomeric excess)
Target Compound Data≥96% ee
Comparator Or BaselineLower purity or racemic mixture
Quantified DifferenceSignificantly higher enantiomeric excess compared to racemic or lower-purity alternatives
ConditionsAs determined by gas-liquid chromatography (GLC)

High optical purity ensures the accuracy and reliability of enantiomeric excess determination in chiral analysis.

Effective Diastereomer Separation for Alcohols with Remote Stereogenic Centers

(R)-(+)-1-Phenylethyl isocyanate is a powerful derivatizing agent for the resolution of medium- to long-chain secondary alcohols and hydroxy fatty acids, even when the stereogenic center is remote from the hydroxyl group. For example, the diastereomeric carbamates of (+/-)-heptadecan-7-ol and (+/-)-12-hydroxyoctadecanoic acid methyl ester were successfully separated by gas-liquid chromatography after derivatization. Saturated derivatives consistently showed higher resolution factors than the corresponding unsaturated derivatives.

Evidence DimensionChromatographic Resolution
Target Compound DataSuccessful separation of diastereomers of long-chain alcohols and fatty acids
Comparator Or BaselineUnsaturated derivatives of the same compounds
Quantified DifferenceHigher resolution factors for saturated derivatives
ConditionsGas-liquid chromatography

This demonstrates the reagent's effectiveness in challenging chiral separations where other methods might fail, enhancing its utility in natural product and lipid analysis.

Precursor for Chiral Intermediates in Pharmaceutical Synthesis

(R)-(+)-1-Phenylethyl isocyanate serves as a valuable building block in the synthesis of chiral pharmaceuticals and agrochemicals. For instance, it is used in the synthesis of non-steroidal mineralocorticoid receptor antagonists and antiviral agents like DPC 961. Its ability to introduce a specific stereocenter makes it a key component in the development of enantiomerically pure active pharmaceutical ingredients.

Evidence DimensionSynthetic Utility
Target Compound DataUsed in the synthesis of specific, named pharmaceutical and antiviral agents.
Comparator Or BaselineGeneric isocyanates or racemic precursors
Quantified DifferenceEnables stereospecific synthesis routes not possible with achiral or racemic alternatives.
ConditionsOrganic synthesis for pharmaceutical development

Procuring this specific enantiomer provides a direct and established route to valuable, stereochemically defined pharmaceutical intermediates.

Determination of Enantiomeric Purity of Chiral Alcohols and Amines

This compound is the right choice for the quantitative analysis of enantiomeric excess in chiral alcohols, amines, and thiols via chromatographic methods (HPLC or GC). Its high optical purity and efficient formation of separable diastereomeric derivatives ensure accurate and reproducible results.

Chiral Analysis of Complex Natural Products

For the structural elucidation and stereochemical assignment of complex natural products, such as long-chain hydroxy fatty acids, (R)-(+)-1-Phenylethyl isocyanate provides a reliable method for derivatization and subsequent chiral analysis by GC-MS.

Asymmetric Synthesis of Pharmaceutical Intermediates

In the synthesis of enantiomerically pure pharmaceuticals, this isocyanate serves as a key chiral building block. Its use is indicated when a synthetic route requires the introduction of a (R)-1-phenylethylamine moiety to achieve the desired stereochemistry of the final product.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (85.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (10.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (95.83%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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